molecular formula C26H20O4 B4046292 6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4046292
M. Wt: 396.4 g/mol
InChI Key: JDPIOUGJXXICPU-UHFFFAOYSA-N
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Description

6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C26H20O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.13615911 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

  • Innovative Synthesis Methods: Research has explored the synthesis of benzo[c]chromen-6-ones using Suzuki coupling and lactonization sequences, highlighting the efficiency of ionic liquids in speeding up reactions and simplifying the synthesis process. This method has been applied from laboratory scale to multi-kilogram synthesis, demonstrating its scalability for industrial applications (Kemperman et al., 2006).
  • Catalyst-Free Synthesis: Another study presented a catalyst-free synthesis of diversely substituted benzo[c]chromenes in aqueous media under microwave irradiation, showcasing an environmentally friendly approach to generating these compounds (He et al., 2012).

Medicinal Chemistry and Biological Applications

  • Biological Activities: Certain compounds, such as tectorigenin monohydrate, an isoflavone derivative, have been isolated and studied for their antimicrobiotic and anti-inflammatory effects. This highlights the potential medicinal applications of structurally related furo[3,2-g]chromen-7-ones (Liu et al., 2008).

Materials Science Applications

  • Fluorescence and Sensing: Studies on compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one have revealed unusual fluorescence properties, which are almost non-fluorescent in aprotic solvents but highly fluorescent in protic solvents. Such properties are essential for developing new fluorogenic sensors (Uchiyama et al., 2006).

Properties

IUPAC Name

6-benzyl-3-(4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c1-16-20-13-22-23(18-8-10-19(28-2)11-9-18)15-29-24(22)14-25(20)30-26(27)21(16)12-17-6-4-3-5-7-17/h3-11,13-15H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIOUGJXXICPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
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6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
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6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
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6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
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6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
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6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.